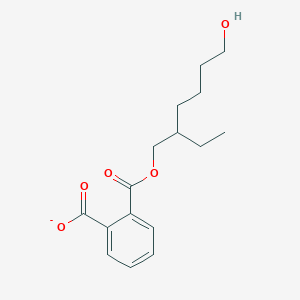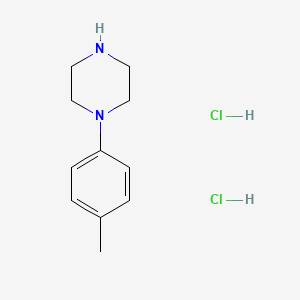
rac threo-Dihydro Bupropion Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac threo-Dihydro Bupropion Hydrochloride is a chiral molecule and a major active metabolite of the antidepressant drug bupropion. Bupropion is widely used as a norepinephrine-dopamine reuptake inhibitor and nicotinic acetylcholine receptor antagonist. This compound is known for its role in the pharmacological effects of bupropion, contributing significantly to its antidepressant and smoking cessation properties .
Mechanism of Action
Target of Action
Rac Threo-Dihydro Bupropion Hydrochloride, a metabolite of Bupropion Hydrochloride , primarily targets the norepinephrine transporter (NET) and the dopamine transporter (DAT) . These transporters play a crucial role in the reuptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft .
Mode of Action
This compound exerts its pharmacological effects by weakly inhibiting the enzymes involved in the uptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft . This inhibition prolongs the duration of action of these neurotransmitters within the neuronal synapse, leading to an increase in their downstream effects .
Biochemical Pathways
The compound is formed from bupropion via reduction of the ketone group by 11β-hydroxysteroid dehydrogenase-1 and aldo-keto reductases . It can also be formed from bupropion by carbonyl reductases . The prolonged action of norepinephrine and dopamine in the neuronal synapse due to the inhibition of their reuptake can lead to various downstream effects, impacting several biochemical pathways .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by the release kinetics of the formulation . Different formulations, such as immediate release (IR), sustained release (SR), and extended release (ER), can alter its metabolism . .
Result of Action
The inhibition of norepinephrine and dopamine reuptake leads to an increase in the concentration of these neurotransmitters in the synaptic cleft . This can result in enhanced neurotransmission, which can have various effects at the molecular and cellular levels, including mood elevation and reduction in depressive symptoms .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors.
Biochemical Analysis
Biochemical Properties
Rac Threo-Dihydro Bupropion Hydrochloride interacts with several enzymes and proteins. It is formed via oxidation through CYP2B6, and reduction through carbonyl reductases . These interactions are crucial for its role in biochemical reactions .
Cellular Effects
This compound influences cell function significantly. It impacts cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions elucidate its mechanism of action .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies are being conducted to observe any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors . Research is ongoing to understand its effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes. It potentially interacts with various transporters or binding proteins . Studies are being conducted to understand its effects on localization or accumulation .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
rac threo-Dihydro Bupropion Hydrochloride can be synthesized from bupropion through the reduction of the ketone group by 11β-hydroxysteroid dehydrogenase-1 and aldo-keto reductases . The synthesis involves the following steps:
Reduction of Bupropion: Bupropion undergoes reduction to form rac threo-Dihydro Bupropion.
Hydrochloride Formation: The resulting rac threo-Dihydro Bupropion is then converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes using suitable reducing agents and catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. Flow chemistry techniques have been explored to develop greener and safer processes for the preparation of bupropion hydrochloride .
Chemical Reactions Analysis
Types of Reactions
rac threo-Dihydro Bupropion Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxy derivatives.
Reduction: Further reduction can lead to the formation of other metabolites.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Hydroxy Derivatives: Formed through oxidation.
Reduced Metabolites: Formed through further reduction.
Substituted Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
rac threo-Dihydro Bupropion Hydrochloride has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Hydroxybupropion: Another major metabolite of bupropion with similar pharmacological activities.
Erythrohydrobupropion: A stereoisomer of dihydrobupropion with different pharmacokinetic properties.
Uniqueness
rac threo-Dihydro Bupropion Hydrochloride is unique due to its specific stereochemistry and its significant contribution to the overall pharmacological effects of bupropion. It circulates at higher concentrations than bupropion during therapy, highlighting its importance in the drug’s efficacy .
Properties
CAS No. |
1396889-62-5 |
|---|---|
Molecular Formula |
C₁₃H₂₁Cl₂NO |
Molecular Weight |
278.22 |
Synonyms |
rac threo-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol Hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1,1-Dimethylethyl)amino]-3-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenoxy]-2-propanol](/img/structure/B1146631.png)


![N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]benzamide](/img/structure/B1146635.png)




